
d5-Linalool
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linalool-d5 is a deuterated form of linalool, a naturally occurring monoterpene alcohol found in many essential oils, including lavender, basil, and coriander. The deuterium atoms in linalool-d5 replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound retains the characteristic floral and spicy aroma of linalool, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linalool-d5 can be synthesized through several methods, including the deuteration of linalool. One common approach involves the catalytic hydrogenation of linalool in the presence of deuterium gas. The reaction typically occurs under mild conditions, with a palladium or platinum catalyst facilitating the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of linalool-d5 often involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research. The use of advanced catalytic systems and controlled reaction environments helps achieve consistent and reproducible results.
Análisis De Reacciones Químicas
Types of Reactions
Linalool-d5 undergoes various chemical reactions, including:
Oxidation: Linalool-d5 can be oxidized to form linalool oxide and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form dihydrolinalool-d5, a saturated alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: Linalool-d5 can participate in substitution reactions, where functional groups are replaced by other groups. For example, esterification with acetic acid produces linalyl acetate-d5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Acetic acid, sulfuric acid, and other reagents under reflux conditions.
Major Products Formed
Oxidation: Linalool oxide-d5, acetone-d5, and other oxygenated derivatives.
Reduction: Dihydrolinalool-d5.
Substitution: Linalyl acetate-d5 and other esterified products.
Aplicaciones Científicas De Investigación
Linalool-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the fragrance and flavor industry for its aromatic properties and stability.
Mecanismo De Acción
The mechanism of action of linalool-d5 involves its interaction with various molecular targets and pathways. In biological systems, linalool-d5 can modulate the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA), leading to its anxiolytic and sedative effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit the growth of bacteria and fungi.
Comparación Con Compuestos Similares
Linalool-d5 can be compared with other similar compounds, such as:
Linalool: The non-deuterated form, widely used in fragrances and flavors.
Linalyl acetate: An ester of linalool, known for its pleasant aroma and used in perfumes.
Dihydrolinalool: A reduced form of linalool, with a more stable structure.
Linalool oxide: An oxidized derivative, with different olfactory properties.
Linalool-d5 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of molecular interactions and dynamics, providing insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
159.28 g/mol |
Nombre IUPAC |
4,4-dideuterio-7-methyl-3-(trideuteriomethyl)octa-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i4D3,8D2 |
Clave InChI |
CDOSHBSSFJOMGT-JVWKMBIZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C=C)(C([2H])([2H])CC=C(C)C)O |
SMILES canónico |
CC(=CCCC(C)(C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


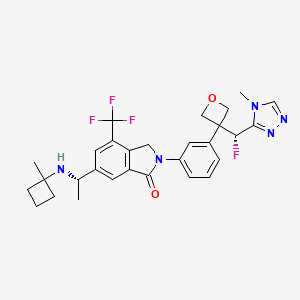
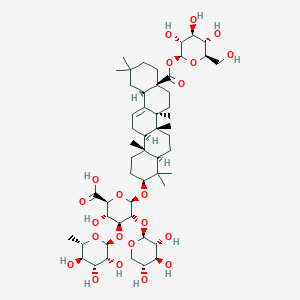
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)

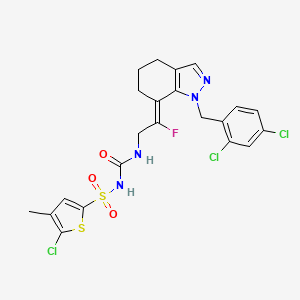

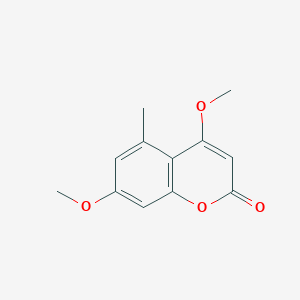
![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
![5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine](/img/structure/B12374133.png)
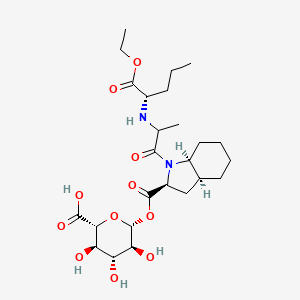
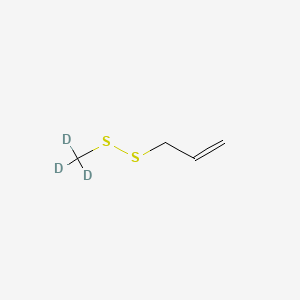

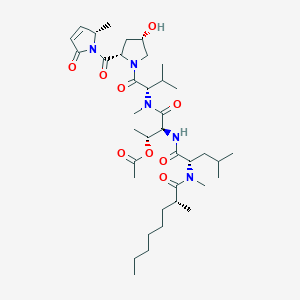
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)
